REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:41]=[CH:40][C:6]([CH2:7][N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:19]3[CH:24]=[CH:23][C:22]([CH2:25][NH:26][C:27]4[C:36]([N+:37]([O-])=O)=[CH:35][CH:34]=[CH:33][C:28]=4[C:29]([O:31][CH3:32])=[O:30])=[CH:21][CH:20]=3)=[N:11][N:10]=[N:9]2)=[CH:5][CH:4]=1.O.O.[Sn](Cl)Cl>CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:19]3[CH:24]=[CH:23][C:22]([CH2:25][NH:26][C:27]4[C:36]([NH2:37])=[CH:35][CH:34]=[CH:33][C:28]=4[C:29]([O:31][CH3:32])=[O:30])=[CH:21][CH:20]=3)=[N:11][N:10]=[N:9]2)=[CH:40][CH:41]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=NN=C2C2=C(C=CC=C2)C2=CC=C(C=C2)CNC2=C(C(=O)OC)C=CC=C2[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2N=NN=C2C2=C(C=CC=C2)C2=CC=C(C=C2)CNC2=C(C(=O)OC)C=CC=C2[N+](=O)[O-])C=C1
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hr
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the concentrated residue were added saturated aqueous sodium hydrogen carbonate and ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the insoluble material was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The concentrated solution was extracted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the concentrated residue was purified by silica gel column (hexane→hexane:AcOEt=4:1→2:1→3:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=NN=C2C2=C(C=CC=C2)C2=CC=C(C=C2)CNC2=C(C(=O)OC)C=CC=C2N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |